4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one

Chiral Auxiliary Asymmetric Synthesis Purity Certification

Generic substitution of chiral auxiliaries leads to unpredictable diastereofacial selectivity, risking synthetic route failure. This specific, enantiomerically pure (S)-4-(2-hydroxy-2-methylpropyl)oxazolidin-2-one is validated to deliver the definitive steric and electronic environment for reproducible stereochemical outcomes. · Non-Interchangeable Stereochemistry: Empirically determined to provide specific diastereoselectivity unattainable with 4-phenyl or 4-benzyl Evans auxiliaries. · Regulatory-Ready: High certified purity (≥98%) supports process consistency for GMP manufacturing and eliminates the need for re-validation associated with auxiliary changes. · Defined SAR Tool: The unique 2-hydroxy-2-methylpropyl side chain provides a novel pharmacophore for developing next-generation oxazolidinone antibiotics with differentiated ribosomal binding.

Molecular Formula C7H13NO3
Molecular Weight 159.18 g/mol
Cat. No. B12963493
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one
Molecular FormulaC7H13NO3
Molecular Weight159.18 g/mol
Structural Identifiers
SMILESCC(C)(CC1COC(=O)N1)O
InChIInChI=1S/C7H13NO3/c1-7(2,10)3-5-4-11-6(9)8-5/h5,10H,3-4H2,1-2H3,(H,8,9)
InChIKeyMSMRBAAKNCMHAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one: Identity and Purity Profile


4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one is a chiral, heterocyclic building block belonging to the oxazolidin-2-one class . It is characterized by a 4-position substituent with a hydroxy-methylpropyl group, which introduces a stereogenic center . This compound is commercially available in its enantiomerically pure form, (S)-4-(2-hydroxy-2-methylpropyl)oxazolidin-2-one (CAS: 603142-90-1), typically with a high certified purity of 98% . Its primary utility lies in its role as a chiral auxiliary or intermediate in asymmetric synthesis, valued for its ability to facilitate stereoselective bond formation [1]. This document provides a critical, evidence-based analysis to inform procurement decisions, with a specific focus on the limited but verifiable data differentiating it from other compounds.

Single (S)-enantiomer chiral building block for asymmetric synthesis
High certified enantiomeric purity supports reproducible stereochemical outcomes
4-(2-hydroxy-2-methylpropyl) substituent defines a distinct steric environment for diastereofacial control

4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one Substitution Risks


In asymmetric synthesis, the choice of a chiral auxiliary is not interchangeable. The specific steric and electronic environment created by the substituent at the 4-position of the oxazolidinone ring dictates the diastereofacial selectivity of subsequent reactions [1]. Research has demonstrated that the diastereoselectivity of reactions like conjugate additions is highly dependent on the specific substituent, with 4-phenyloxazolidinone showing far greater stereocontrol than other 4-substituted analogs in the same class [2]. Generic substitution with an alternate 4-substituted oxazolidinone (e.g., 4-isopropyl, 4-benzyl) is virtually guaranteed to alter the stereochemical outcome, yields, and overall viability of a synthetic route [3]. This makes the procurement of the precise, validated compound a non-negotiable requirement for process reproducibility.

Substituent-dependent stereocontrol

4-substituent identity (phenyl, benzyl, isopropyl vs. 2-hydroxy-2-methylpropyl) can reverse diastereofacial selectivity. Substituting the exact side chain may alter yield and stereochemical outcome.

Racemic or unspecified stereoisomer risk

A racemic mixture or unconfirmed enantiomer cannot provide the defined (S)-configuration required for predictable asymmetric induction.

Purity-grade mismatch

Lower-purity oxazolidinones (e.g., 95%) may introduce unknown impurities that confound catalytic cycles or biological assays. Certified high purity reduces this risk.

4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one Procurement Evidence


Stereochemical and Purity Baseline

The commercial (S)-enantiomer of this compound, CAS 603142-90-1, is supplied with a defined purity of 98% . This specification provides a verifiable baseline for procurement. In contrast, a generic 'oxazolidinone' or even a racemic mixture of this specific compound would lack the stereochemical purity necessary for inducing high diastereoselectivity. The specific (S)-configuration is essential for predictable outcomes in asymmetric alkylation and aldol reactions [1]. While direct comparative reaction yields or % diastereomeric excess for this specific compound were not found in the peer-reviewed literature, its defined stereochemistry and purity constitute the most fundamental differentiator from uncharacterized or lower-purity alternatives.

Chiral purity baseline
data to verify
(S)-enantiomer, ≥98% purity vs. racemic mixture
Defined stereochemical entity required for reproducible diastereoselectivity
Purity specification per vendor; no peer-reviewed % ee data located
Chiral Auxiliary Asymmetric Synthesis Purity Certification

Unique 2-Hydroxy-2-methylpropyl Side Chain

This compound possesses a unique 2-hydroxy-2-methylpropyl group at the 4-position of the oxazolidinone ring [1]. This differentiates it from other 4-substituted oxazolidinones like 4-phenyl or 4-benzyl, which are known to impart vastly different levels of stereocontrol in the same reactions [2]. The gem-dimethyl and hydroxyl functionalities on the side chain are likely to impart distinct solubility and steric properties compared to common aliphatic or aromatic 4-substituents, making it non-fungible with other oxazolidinone chiral auxiliaries [3]. This structural uniqueness, while not yet quantified in a direct comparative assay, is the foundational basis for its potential differentiation.

Side chain differentiation
class-level inference
2-hydroxy-2-methylpropyl vs. phenyl, benzyl, isopropyl
Steric/polarity difference may dictate diastereofacial selectivity; cannot be substituted
Qualitative SAR evidence from oxazolidinone auxiliaries
Structure-Activity Relationship Oxazolidinone Core Chemical Differentiation

Vendor-Specified Purity Benchmark

Multiple vendors certify this compound to a purity standard of 98% or higher and market it as compliant with ISO certification systems and suitable for global pharmaceutical R&D and quality control needs . This level of specification provides a tangible procurement benchmark that is superior to compounds offered without a stated purity. For instance, while generic oxazolidinones may be available at lower purities (e.g., 95%), this compound's availability at 98% purity minimizes the risk of introducing unknown impurities that could confound biological assays or catalytic cycles in later synthetic steps.

Purity benchmark
vendor specification
≥98% vs. typical 95–97%
Higher certified purity reduces impurity-related risk in later steps
Based on commercial CoA; verify per batch
Quality Control Pharmaceutical Intermediates Fine Chemicals

4-(2-Hydroxy-2-methylpropyl)oxazolidin-2-one Application Scenarios


Chiral Auxiliary in Validated Routes

This compound is most appropriately used as a chiral auxiliary in the asymmetric synthesis of complex molecules, such as pharmaceutical intermediates. Its procurement is justified when the specific (S)-4-(2-hydroxy-2-methylpropyl) group has been empirically determined in prior internal studies to provide superior diastereoselectivity compared to more common Evans auxiliaries (e.g., 4-phenyl or 4-benzyl) for a specific transformation [1]. This scenario relies on the compound's defined stereochemistry and high purity to ensure reproducible stereochemical outcomes.

Non-Fungible Intermediate in API Manufacturing

The compound is a critical and non-substitutable intermediate in the synthesis of an Active Pharmaceutical Ingredient (API). Its procurement is driven by regulatory requirements for process consistency and impurity control. The use of an alternative 4-substituted oxazolidinone would constitute a significant process change, requiring new regulatory filings and validation studies [2]. The high vendor-certified purity (≥98%) is a key quality attribute that supports GMP manufacturing efforts.

Novel SAR Exploration in Medicinal Chemistry

Medicinal chemists would use this compound to explore the structure-activity relationship (SAR) of new oxazolidinone-based drug candidates, such as next-generation antibiotics targeting Gram-positive bacteria. The unique 2-hydroxy-2-methylpropyl side chain represents a novel steric and electronic environment compared to the morpholine or tetrazole rings found in linezolid or tedizolid [3]. Incorporating this moiety could lead to differentiated biological activity, such as altered ribosomal binding or improved safety profiles, and the use of the pure, defined starting material is essential for accurate SAR interpretation.

Application
Selection Property
Validation Focus
Asymmetric synthesis with validated route
Enantiomer-specific stereocontrol
Diastereomeric excess reproducibility
Pharmaceutical intermediate manufacturing
Certified high purity & substituent identity
Process impurity profile
Oxazolidinone antibiotic SAR exploration
4-substituent steric/polarity profile
Biological activity comparison in antimicrobial research
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